

2-Iodo-1,3-dimethylbenzene chemical properties

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Compound of Interest

Compound Name: 2-Iodo-1,3-dimethylbenzene

Cat. No.: B054174

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An In-depth Technical Guide to the Chemical Properties of **2-Iodo-1,3-dimethylbenzene**

Introduction

2-Iodo-1,3-dimethylbenzene, also known as 2-Iodo-m-xylene, is an important organic intermediate widely utilized in complex chemical syntheses.[1] Its chemical structure, featuring an iodine atom positioned between two methyl groups on a benzene ring, imparts unique steric and electronic properties.[2] These characteristics make it a valuable precursor in the development of pharmaceuticals, organic materials, and fine chemicals.[1][2] The carbon-iodine bond is the least stable among carbon-halogen bonds, rendering aryl iodides like **2-Iodo-1,3-dimethylbenzene** highly reactive substrates in various coupling reactions.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety information, tailored for researchers and professionals in drug development and material science.

Core Chemical and Physical Properties

2-Iodo-1,3-dimethylbenzene is a clear, green-brown to brown liquid.[4] It is sensitive to light and should be stored in a dark place, sealed in a dry environment at room temperature.[5] Key physical and chemical properties are summarized in the table below.

Property	Value
Molecular Formula	C ₈ H ₉ I
Molecular Weight	232.06 g/mol
CAS Number	608-28-6
Appearance	Clear green-brown to brown liquid[4]
Density	1.608 g/mL at 25 °C
Boiling Point	223-224 °C
Melting Point	11.2 °C[5]
Refractive Index (n _{20/D})	1.6030
Flash Point	102 °C (215.6 °F) - closed cup
Solubility	Insoluble in water[5][6]. Soluble in chloroform and methanol (slightly)[5].
InChI Key	QTUGGVBKWIYQSS-UHFFFAOYSA-N
SMILES String	Cc1cccc(C)c1I

Synthesis and Reactivity

2-Iodo-1,3-dimethylbenzene is a versatile reagent in organic synthesis, primarily owing to the reactivity of the carbon-iodine bond. This bond readily participates in various transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[3]

Synthetic Applications

A significant application of 2-iodo-m-xylene is in the preparation of p-(arylethynyl)arylpropanoic acid derivatives, which act as agonists for the free fatty acid receptor 1.[4] These derivatives are noted for their low lipophilicity and high oral bioavailability.[4] Furthermore, its structural properties make it a crucial building block in the synthesis of materials for the electronics industry, such as organic light-emitting diodes (OLEDs).[2]

Cross-Coupling Reactions

2-Iodo-1,3-dimethylbenzene is an excellent substrate for several key cross-coupling reactions:

- **Suzuki-Miyaura Coupling:** This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. It is a powerful method for creating carbon-carbon bonds to synthesize biaryls, styrenes, and conjugated dienes. Aryl iodides are more reactive than the corresponding bromides or chlorides in this reaction.^[7] The reaction is tolerant of a wide range of functional groups and is often carried out under mild conditions.^[8]
- **Sonogashira Coupling:** This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.^[9] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.^{[9][10]} The high reactivity of the C-I bond in **2-iodo-1,3-dimethylbenzene** makes it an ideal substrate for this transformation, enabling the synthesis of substituted alkynes.^[3]

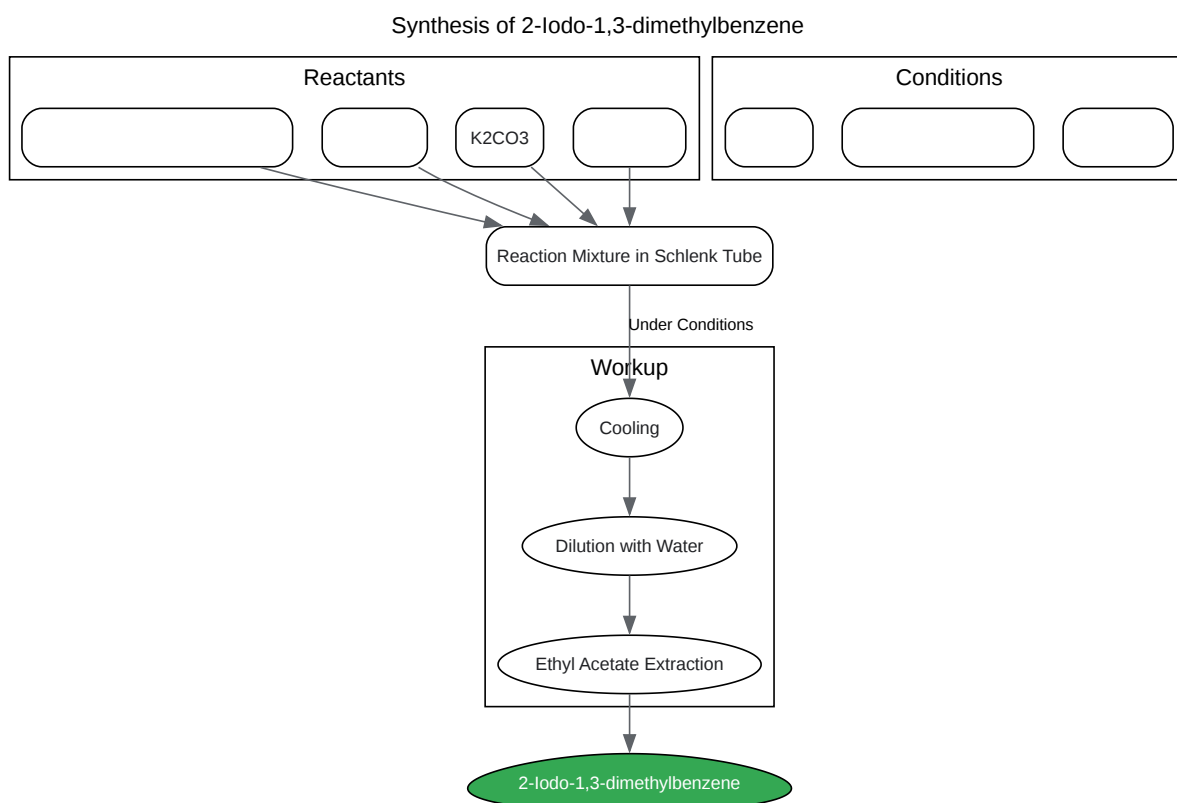
Experimental Protocols

Synthesis of 2-Iodo-1,3-dimethylbenzene

A general procedure for the synthesis of **2-iodo-1,3-dimethylbenzene** from 2,6-dimethylphenylboronic acid is as follows^[4]:

- Add arylboronic acid (0.5 mmol) and K_2CO_3 (1.0 mmol, 138.0 mg) to a 20 mL Schlenk tube equipped with a stir bar.
- Evacuate the tube and backfill with nitrogen. Repeat this process twice.
- Add acetonitrile (2 mL) and iodine (0.75 mmol, 191 mg) to the reaction tube at room temperature.
- Seal the tube and place it in a preheated oil bath at 80 °C for 8-12 hours under a nitrogen atmosphere.
- After the reaction is complete, cool the solution to room temperature.

- Dilute the mixture with water (10 mL).
- Extract the aqueous phase with ethyl acetate (3 x 5 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.



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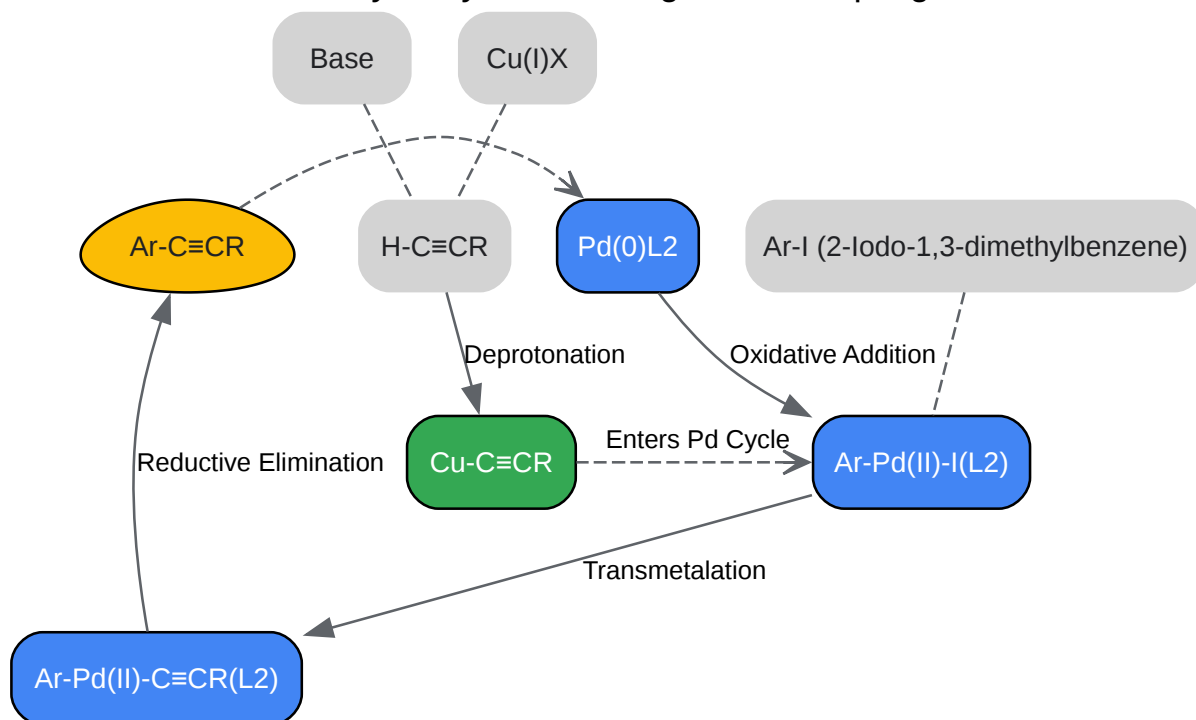
Caption: Workflow for the synthesis of **2-Iodo-1,3-dimethylbenzene**.

General Protocol for Sonogashira Coupling

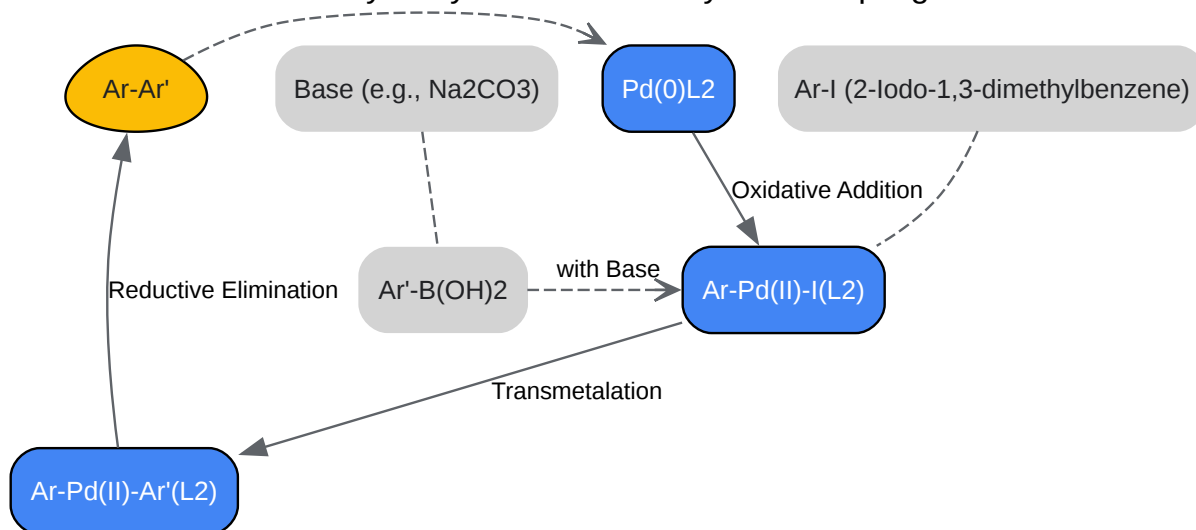
The Sonogashira coupling of an aryl iodide with a terminal alkyne typically follows this procedure^[11]:

- To a two-neck round-bottom flask fitted with a condenser, add the aryl iodide (e.g., **2-iodo-1,3-dimethylbenzene**, 1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 1-5 mol%).
- Degas the flask and backfill with an inert gas (e.g., Argon or Nitrogen).
- Add a degassed amine base (e.g., triethylamine, TEA) via syringe.
- Add the terminal alkyne (1.1 mmol) dissolved in a suitable solvent (e.g., THF or acetonitrile).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 80 °C) for a specified time (e.g., 2-8 hours), monitoring by TLC or GC.
- Upon completion, evaporate the solvents.
- Add a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ether).
- Wash the combined organic layers with water and brine, then dry and evaporate the solvent.
- Purify the residue by column chromatography on silica gel.

Catalytic Cycle of Sonogashira Coupling



Catalytic Cycle of Suzuki-Miyaura Coupling

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